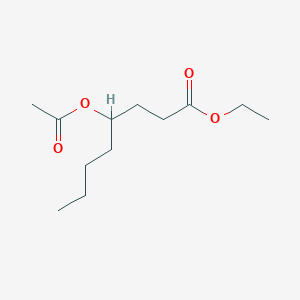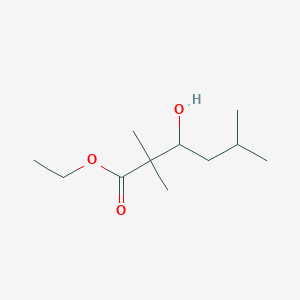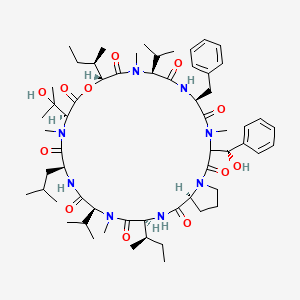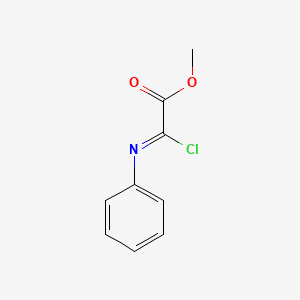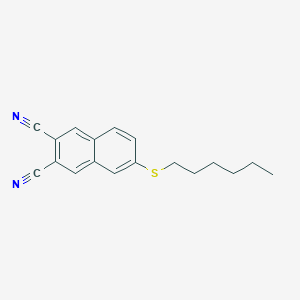![molecular formula C44H38O2 B14286060 4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl CAS No. 135706-01-3](/img/structure/B14286060.png)
4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ethenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1’-biphenyl typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-ethenylphenol with a suitable alkylating agent to form 4-[(4-ethenylphenyl)methoxy]phenyl derivatives. These intermediates are then subjected to further reactions, such as Friedel-Crafts alkylation, to introduce the biphenyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1’-biphenyl involves its interaction with specific molecular targets. The compound’s aromatic rings and ethenyl groups allow it to participate in π-π stacking interactions and other non-covalent interactions. These interactions can influence the compound’s behavior in various environments, such as in biological systems or electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: Similar in structure but lacks the ethenyl groups.
4,4’-Dimethylbibenzyl: Contains a biphenyl core but with different substituents.
2,2-Bis(4’-methoxyphenyl)propane: Shares the methoxyphenyl groups but has a different central structure.
Uniqueness
4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1’-biphenyl is unique due to its combination of ethenyl groups and biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
135706-01-3 |
|---|---|
Molekularformel |
C44H38O2 |
Molekulargewicht |
598.8 g/mol |
IUPAC-Name |
1-[1,1-bis[4-[(4-ethenylphenyl)methoxy]phenyl]ethyl]-4-phenylbenzene |
InChI |
InChI=1S/C44H38O2/c1-4-33-11-15-35(16-12-33)31-45-42-27-23-40(24-28-42)44(3,39-21-19-38(20-22-39)37-9-7-6-8-10-37)41-25-29-43(30-26-41)46-32-36-17-13-34(5-2)14-18-36/h4-30H,1-2,31-32H2,3H3 |
InChI-Schlüssel |
VRYOYPYOPNJURD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C3=CC=C(C=C3)OCC4=CC=C(C=C4)C=C)C5=CC=C(C=C5)OCC6=CC=C(C=C6)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


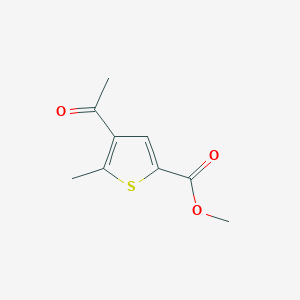

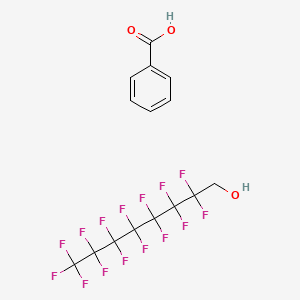
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)
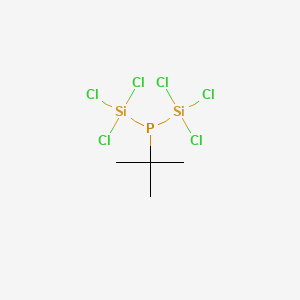
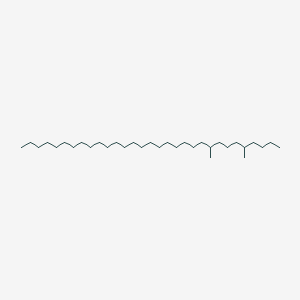
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)
